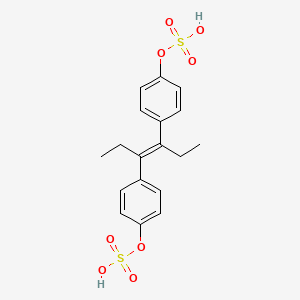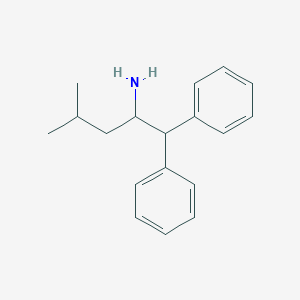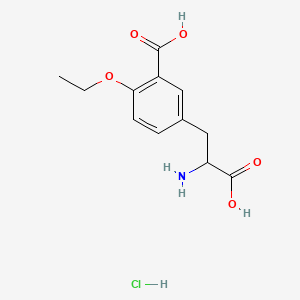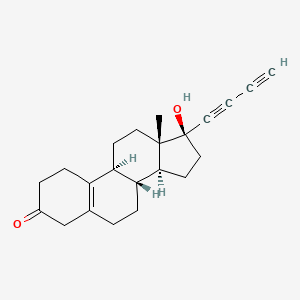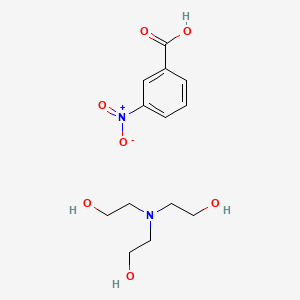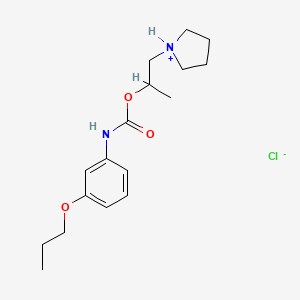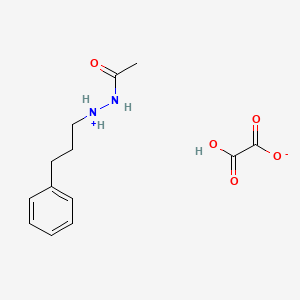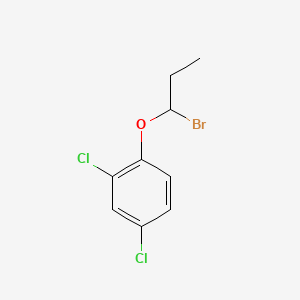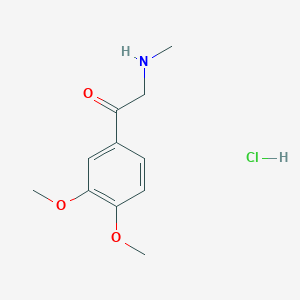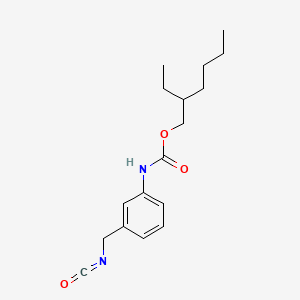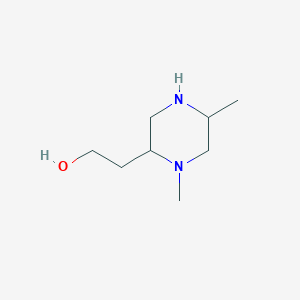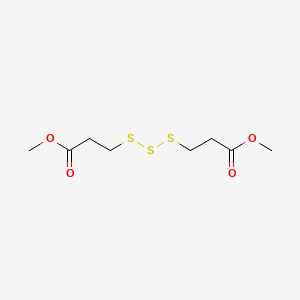
Dimethyl 3,3'-trithiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-trithiodipropionate is an organic compound with the molecular formula C8H14O4S3
Méthodes De Préparation
Dimethyl 3,3’-trithiodipropionate can be synthesized through several methods. One common synthetic route involves the reaction of 3,3’-thiodipropionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 3,3’-trithiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can convert it to thiols or disulfides using reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl 3,3’-trithiodipropionate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing compounds. In biology, it is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress. In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases. In industry, it is used as an intermediate in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of dimethyl 3,3’-trithiodipropionate involves its ability to undergo redox reactions, which can modulate the oxidative state of cells and tissues. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species and the activation of cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Dimethyl 3,3’-trithiodipropionate can be compared with other similar sulfur-containing compounds, such as dimethyl 3,3’-thiodipropionate and dimethyl 3,3’-dithiodipropionateThe additional sulfur atom may enhance its antioxidant properties and its ability to form more complex sulfur-containing structures .
Propriétés
Numéro CAS |
20707-94-2 |
|---|---|
Formule moléculaire |
C8H14O4S3 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
methyl 3-[(3-methoxy-3-oxopropyl)trisulfanyl]propanoate |
InChI |
InChI=1S/C8H14O4S3/c1-11-7(9)3-5-13-15-14-6-4-8(10)12-2/h3-6H2,1-2H3 |
Clé InChI |
PMGSPGRHLCPBHN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSSSCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


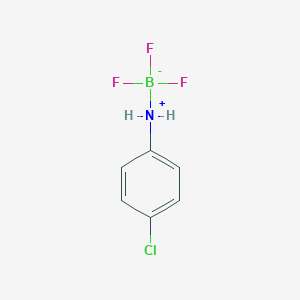

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
